![molecular formula C21H19Br2NS2 B14000229 n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine CAS No. 67857-78-7](/img/structure/B14000229.png)
n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine is a chemical compound characterized by the presence of bromophenyl and sulfanyl groups attached to a methanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine typically involves the reaction of benzylamine with 4-bromothiophenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-1-(4-chlorophenyl)sulfanyl-N-[(4-chlorophenyl)sulfanylmethyl]methanamine
- N-benzyl-1-(4-fluorophenyl)sulfanyl-N-[(4-fluorophenyl)sulfanylmethyl]methanamine
- N-benzyl-1-(4-iodophenyl)sulfanyl-N-[(4-iodophenyl)sulfanylmethyl]methanamine
Uniqueness
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.
Eigenschaften
CAS-Nummer |
67857-78-7 |
|---|---|
Molekularformel |
C21H19Br2NS2 |
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
N,N-bis[(4-bromophenyl)sulfanylmethyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H19Br2NS2/c22-18-6-10-20(11-7-18)25-15-24(14-17-4-2-1-3-5-17)16-26-21-12-8-19(23)9-13-21/h1-13H,14-16H2 |
InChI-Schlüssel |
XDOLEJIVBJJNNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CSC2=CC=C(C=C2)Br)CSC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


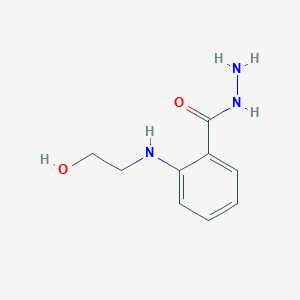

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
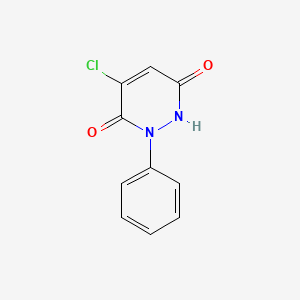
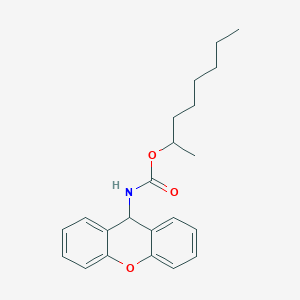
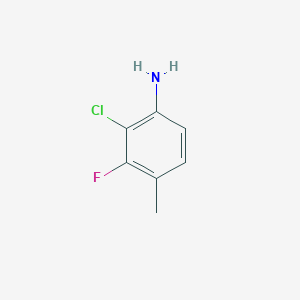
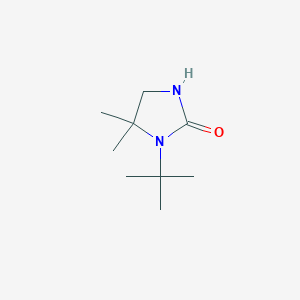
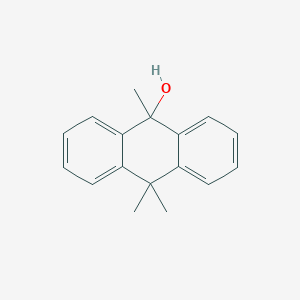
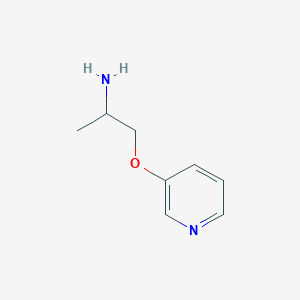
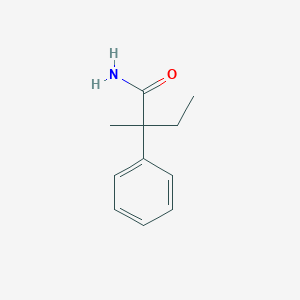

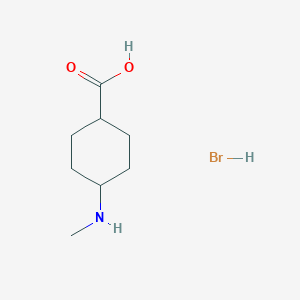
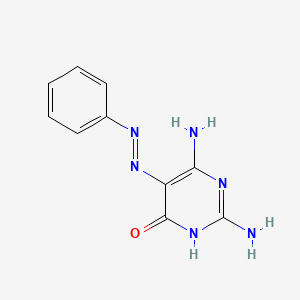
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
